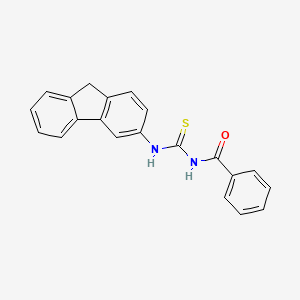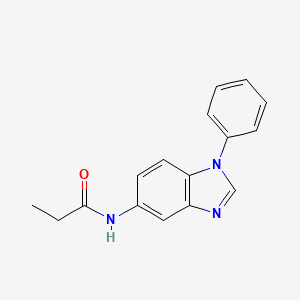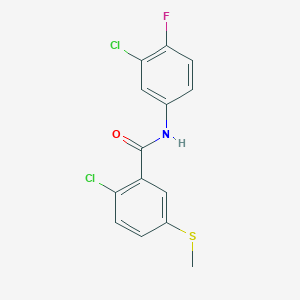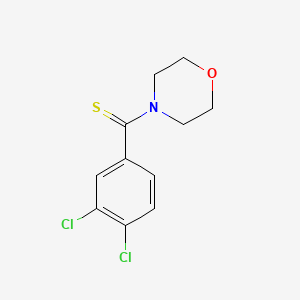![molecular formula C18H21N3O3 B5753328 2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B5753328.png)
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylpiperazine moiety attached to a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with benzylpiperazine in the presence of a suitable catalyst. One common method is the reductive amination of 4-nitrophenol with benzylpiperazine using sodium cyanoborohydride as the reducing agent in methanol . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Aminophenol derivatives.
Substitution: Alkylated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with specific molecular targets. The benzylpiperazine moiety can interact with receptors in the central nervous system, while the nitrophenol group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-benzylpiperazin-1-yl)methyl]-5-bromoaniline
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(substituted)-piperazin-1-yl)cinnolines
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to the presence of both a benzylpiperazine and a nitrophenol group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18-7-6-17(21(23)24)12-16(18)14-20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADFGHDMWWOMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)



![1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5753282.png)
![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)
![1-ETHYL-4-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5753287.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)

![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)
![2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B5753324.png)
![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
